3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide
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Overview
Description
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20194. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
A foundational aspect of research on this compound involves its synthesis and potential for chemical transformation. Krichevsky et al. (2003) detailed the synthesis of related nitropyridine compounds through interactions involving α-cyano-β-(N-methylamino)crotonamide and transformations leading to various derivatives, highlighting the compound's versatility as a precursor for different chemical structures Krichevsky, Alekseeva, & Granik, 2003. Additionally, Sakamoto et al. (1985) described the cyanation of nitropyridine 1-oxides, demonstrating the compound's reactivity and potential for further chemical modification Sakamoto, Kaneda, Nishimura, & Yamanaka, 1985.
Crystal and Molecular Structures
Understanding the crystal and molecular structures of 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is crucial for its application in material science and engineering. Shiro, Yamakawa, and Kubota (1977) investigated the crystal structures of related nitropyridine N-oxides, providing insight into their molecular conformations and the role of intramolecular charge transfer in stabilizing these molecules Shiro, Yamakawa, & Kubota, 1977.
Nonlinear Optical Properties
The nonlinear optical properties of nitropyridine compounds, including those similar to this compound, have been a significant area of interest. Andreazza et al. (1990) studied the growth and characterization of 3-methyl-4-nitropyridine-1-oxide organic crystals, highlighting their high optical nonlinearity and potential for second-harmonic generation, an essential feature for optical applications Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990.
Vibrational Spectroscopy and Structural Analysis
The vibrational properties and structural analysis through spectroscopic methods provide detailed insights into the compound's characteristics. Ban-Oganowska et al. (2001) focused on the crystal structure and vibrational spectra of a closely related compound, illustrating the importance of intermolecular interactions and the impact on molecular conformation Ban-Oganowska, Hanuza, Ma̧czka, Waśkowska, Maas, Oganowski, & Talik, 2001.
Safety and Hazards
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade under prolonged exposure to light or heat
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver and kidneys . These metabolic pathways can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and enzyme activities.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBTNYRURUPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706741 |
Source
|
Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104118-88-9 |
Source
|
Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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